molecular formula C18H21N3O2 B14740743 1-(Morpholin-4-ylmethyl)-3-(3-phenylphenyl)urea CAS No. 6342-39-8

1-(Morpholin-4-ylmethyl)-3-(3-phenylphenyl)urea

Cat. No.: B14740743
CAS No.: 6342-39-8
M. Wt: 311.4 g/mol
InChI Key: YWINZURSASPRLS-UHFFFAOYSA-N
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Description

1-(Morpholin-4-ylmethyl)-3-(3-phenylphenyl)urea is a synthetic organic compound characterized by the presence of a morpholine ring, a phenyl group, and a urea moiety

Preparation Methods

The synthesis of 1-(Morpholin-4-ylmethyl)-3-(3-phenylphenyl)urea typically involves the reaction of morpholine with an appropriate isocyanate derivative. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Morpholin-4-ylmethyl)-3-(3-phenylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-ylmethyl)-3-(3-phenylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(Morpholin-4-ylmethyl)-3-(3-phenylphenyl)urea can be compared with other similar compounds, such as:

    1-(Morpholin-4-ylmethyl)-3-phenylurea: Lacks the additional phenyl group, which may affect its reactivity and applications.

    1-(Piperidin-4-ylmethyl)-3-(3-phenylphenyl)urea:

Properties

CAS No.

6342-39-8

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)-3-(3-phenylphenyl)urea

InChI

InChI=1S/C18H21N3O2/c22-18(19-14-21-9-11-23-12-10-21)20-17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H2,19,20,22)

InChI Key

YWINZURSASPRLS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CNC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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